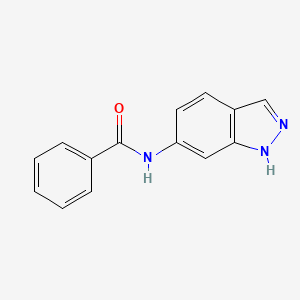
N-(1H-indazol-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1H-indazol-6-yl)benzamide” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of indazole derivatives, such as “this compound”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were synthesized as benzamide and phenyl urea derivatives with various substituents .
Aplicaciones Científicas De Investigación
Antifungal Activity
- The compound N-(1H-indazol-6-yl)benzamide, among others, has been studied for its antifungal properties, particularly against phytopathogenic fungal strains. These studies are essential for developing new antifungal agents and understanding the biological activity of such compounds (Raffa et al., 2002).
Biological Evaluation for Cancer Treatment
- Derivatives of this compound have been synthesized and evaluated for their potential in inducing differentiation and proliferation in cancer cells. Such studies are crucial for discovering new cancer therapeutics (郭瓊文, 2006).
Metal Chelation
- Research has shown that this compound derivatives can form metal chelates, which is significant for applications in inorganic chemistry and materials science (Angulo-Cornejo et al., 2000).
Cardiac Electrophysiological Activity
- Certain N-substituted derivatives of this compound have been evaluated for their cardiac electrophysiological activity, which is important for developing new cardiac therapies (Morgan et al., 1990).
Apoptotic Pathway Activation
- Some this compound derivatives have shown to induce the intrinsic apoptotic pathway in cancer cells, making them potential leads for cancer therapy development (Raffa et al., 2019).
Gelation Behavior
- These compounds have been studied for their gelation behavior, which is significant for material science and pharmaceutical formulation (Yadav & Ballabh, 2020).
Cytotoxicity in Melanoma
- Research into alkylating benzamides with this compound structure has shown cytotoxic effects in melanoma cells, indicating their potential use in targeted melanoma therapy (Wolf et al., 2004).
Serotonin-3 Receptor Antagonism
- Derivatives of this compound have been found to have potent serotonin-3 (5-HT3) receptor antagonistic activity, which is valuable in developing treatments for disorders related to serotonin dysfunction (Harada et al., 1995).
Mecanismo De Acción
Target of Action
N-(1H-indazol-6-yl)benzamide is a potent inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and its mutants . FLT3 is a therapeutic target for acute myeloid leukaemia (AML) .
Mode of Action
The compound interacts with FLT3 and its mutants, inhibiting their activity. The most potent inhibitor demonstrated strong inhibitory activity against FLT3 and FLT3 mutants with a nanomolar IC50 . This suggests that the compound binds to the active site of the enzyme, preventing it from performing its function.
Biochemical Pathways
The inhibition of FLT3 disrupts the signaling pathways it is involved in, particularly those related to cell growth and proliferation. This disruption can lead to the death of cancer cells, slowing or stopping the progression of the disease .
Result of Action
The result of the compound’s action is the inhibition of FLT3 and its mutants, leading to the disruption of the biochemical pathways they are involved in. This disruption can lead to the death of cancer cells, effectively treating diseases like AML .
Safety and Hazards
The safety data sheet for a similar compound, “2-[(3-iodo-1H-indazol-6-yl)thio]-N-methylbenzamide”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of ingestion, it is advised not to induce vomiting and to seek medical attention immediately .
Direcciones Futuras
Indazole derivatives, including “N-(1H-indazol-6-yl)benzamide”, have a wide range of pharmacological activities and have attracted considerable attention from chemists . Future research may focus on the structural optimization of novel benzimidazole analogues to develop strong inhibitors against FLT3 mutants for acute myeloid leukemia (AML) therapeutics . A new practical synthesis of 1H-indazole has been presented, and a hydrogen bond propelled mechanism is proposed for the cyclization step . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .
Propiedades
IUPAC Name |
N-(1H-indazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-7-6-11-9-15-17-13(11)8-12/h1-9H,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWICOFKUUWVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)
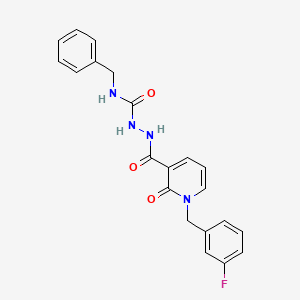
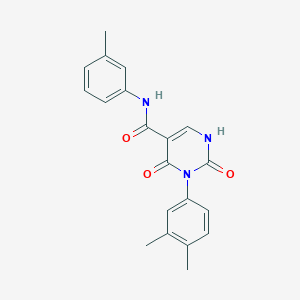
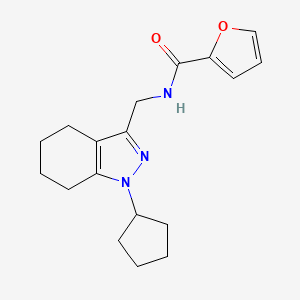
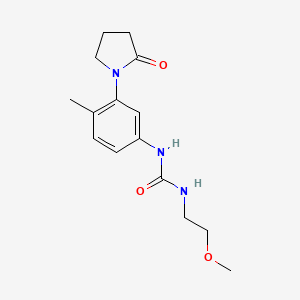
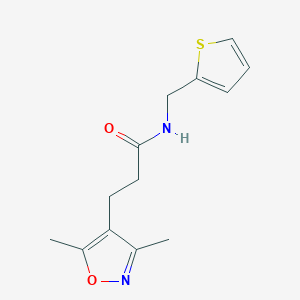


![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)
![6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2875150.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2875152.png)
![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)
![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)
